molecular formula C6H6N6O B070186 4,6-Diaminopteridin-7(8H)-one CAS No. 190144-17-3

4,6-Diaminopteridin-7(8H)-one

カタログ番号: B070186
CAS番号: 190144-17-3
分子量: 178.15 g/mol
InChIキー: YRSSUCKCKPAMNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Diaminopteridin-7(8H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are characterized by their fused pyrimidine and pyrazine rings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diaminopteridin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triaminopyrimidine with formic acid, which leads to the formation of the pteridine ring system. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

4,6-Diaminopteridin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

    Substitution: The amino groups at positions 4 and 6 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino positions.

科学的研究の応用

Chemistry

4,6-Diaminopteridin-7(8H)-one serves as a building block for synthesizing more complex pteridine derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound may play a significant role in biological processes, particularly in enzyme interactions related to folate metabolism. It is studied for its potential to inhibit enzymes involved in the folate biosynthesis pathway, which is crucial for nucleotide synthesis.

Medicine

The compound is under investigation for its therapeutic potential:

  • Antitumor Activity: It acts as an inhibitor of dihydrofolate reductase (DHFR), which is critical in cancer treatment due to its role in folate metabolism. Inhibiting DHFR disrupts nucleotide synthesis, making it a candidate for cancer therapies .
  • Combination Therapies: Studies have shown that combining this compound with other agents enhances its efficacy against various cancers, including lymphoma and breast cancer .

Industry

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its stability and reactivity make it suitable for various applications in materials science.

Case Studies

  • Antitumor Efficacy:
    A study demonstrated that the administration of this compound significantly inhibited tumor growth in murine models when combined with other chemotherapeutic agents like gemcitabine . The results indicated enhanced survival rates compared to control groups.
  • Enzyme Interaction Studies:
    Research focused on the binding affinity of this compound with DHFR revealed that it competes effectively with natural substrates, leading to decreased enzyme activity and subsequent inhibition of cell proliferation in cancer cell lines.

作用機序

The mechanism of action of 4,6-Diaminopteridin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes involved in folate metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved include the folate biosynthesis pathway and related metabolic processes.

類似化合物との比較

Similar Compounds

    2,4-Diaminopteridine: Another pteridine derivative with similar structural features.

    7-Pteridinemethanol: A compound with a hydroxyl group at the 7-position, differing from 4,6-Diaminopteridin-7(8H)-one.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

4,6-Diaminopteridin-7(8H)-one, a derivative of pteridine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This compound functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate metabolism pathway. This article reviews various studies that elucidate the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of nucleotides necessary for DNA replication and cell division. Inhibition of DHFR leads to a depletion of tetrahydrofolate, resulting in impaired DNA synthesis and ultimately cell death, particularly in rapidly dividing cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

  • Cell Line Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 51 nM against the MV411 acute myeloid leukemia (AML) cell line, indicating potent activity .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells by disrupting the cell cycle at the G0/G1 phase. This was evidenced in xenograft models where tumor growth was significantly inhibited .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Inhibition of Pathogenic Bacteria : The compound has been tested against multi-drug resistant strains of E. coli and Staphylococcus aureus, demonstrating effective inhibition through its action on DHFR .
  • Selectivity : While it inhibits both bacterial and human DHFR, studies indicate a differential selectivity that may allow for therapeutic applications with reduced toxicity to human cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Substituents on pteridine ringAltered binding affinity to DHFR
Presence of amino groupsEnhanced potency against cancer cell lines
Variations in side chainsChanges in selectivity towards bacterial DHFR

Research indicates that specific substitutions can enhance the compound's potency and selectivity, making it a candidate for further development as a targeted therapy .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Murine Models : In studies using murine models with E0771 mammary tumors, treatment with this compound resulted in significant tumor regression compared to controls .
  • Combination Therapies : When used in combination with other chemotherapeutic agents, this compound has shown synergistic effects that enhance overall therapeutic efficacy while potentially reducing side effects associated with higher doses of individual drugs .

特性

IUPAC Name

4,6-diamino-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-3)12-6(13)4(8)11-2/h1H,(H2,8,11)(H3,7,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSUCKCKPAMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(=O)C(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471644
Record name 4,6-Diaminopteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190144-17-3
Record name 4,6-Diaminopteridin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。